1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

CAS No.: 1197232-22-6

Cat. No.: VC2545040

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197232-22-6 |

|---|---|

| Molecular Formula | C13H13BrN2O2 |

| Molecular Weight | 309.16 g/mol |

| IUPAC Name | ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 |

| Standard InChI Key | HLCQKXHFMQEXHS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

Introduction

Basic Information and Structural Characteristics

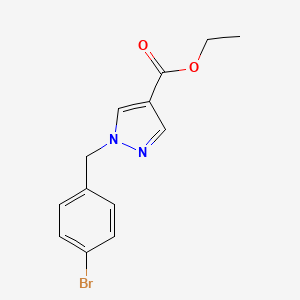

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, identified by CAS number 1197232-22-6, is an organic compound with the molecular formula C₁₃H₁₃BrN₂O₂ and a molecular weight of 309.16 g/mol . The IUPAC name for this compound is ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate .

The compound's structure consists of three key components:

-

A pyrazole heterocyclic ring with nitrogen atoms at positions 1 and 2

-

A 4-bromobenzyl substituent attached to the N-1 position of the pyrazole

-

An ethyl ester group at the C-4 position of the pyrazole ring

The structural representation can be further characterized by the following identifiers:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 |

| InChIKey | HLCQKXHFMQEXHS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |

| PubChem CID | 45156690 |

These identifiers uniquely define the molecular structure and allow for unambiguous identification in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester are crucial for understanding its behavior in various chemical environments and applications. Based on experimental and computational data, the compound exhibits the following properties:

Physical Properties

The compound's relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the bromine atom and the polar ester group. The predicted XLogP3-AA value of 2.7 indicates moderate lipophilicity, which is relevant for its potential biological applications and membrane permeability .

Chemical Characteristics

The chemical profile of this compound is defined by several key functional groups that influence its reactivity:

-

The bromine atom at the para position of the benzyl group serves as a potential site for nucleophilic substitution and coupling reactions

-

The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions

-

The pyrazole ring contains basic nitrogen atoms that can participate in acid-base reactions and metal coordination

The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors, with 5 rotatable bonds, contributing to its conformational flexibility . These properties are significant determinants of the compound's behavior in chemical reactions and potential biological interactions.

Synthesis Methods and Preparation

Several synthetic routes have been reported for the preparation of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, each offering distinct advantages depending on the available starting materials and desired scale.

Typical Synthetic Route

The most common synthesis involves a coupling reaction between ethyl 1H-pyrazole-4-carboxylate and 4-bromobenzyl bromide (or related halides) in the presence of a base:

-

Ethyl 1H-pyrazole-4-carboxylate reacts with 4-bromobenzyl bromide

-

A base such as potassium carbonate (K₂CO₃) facilitates the deprotonation of the pyrazole nitrogen

-

The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

-

The reaction is generally conducted at elevated temperatures (50-80°C) for several hours

The starting material, ethyl 1H-pyrazole-4-carboxylate, is itself commonly prepared from the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine in ethanol, with reported yields around 72.4% .

Alternative Synthetic Approaches

An alternative approach involves the preparation of the pyrazole core with the bromobenzyl substituent already in place, followed by esterification of the carboxylic acid group:

-

Formation of 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylic acid

-

Esterification using ethanol under acidic conditions or alternative esterification reagents

This route may be preferred when the corresponding carboxylic acid is more readily available or when selective esterification is required.

Purification Methods

After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include:

-

Silica gel column chromatography using dichloromethane/ethyl acetate or hexane/ethyl acetate solvent systems

-

Recrystallization from appropriate solvents

-

In some cases, preparative HPLC for analytical-grade purity

The pure compound is typically characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Chemical Reactions and Transformations

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid:

-

Basic hydrolysis typically employs lithium hydroxide, sodium hydroxide, or potassium hydroxide in a mixture of water and organic solvent (THF, methanol, or ethanol)

-

The reaction generally proceeds at room temperature to reflux conditions

For example, a related compound, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, undergoes efficient hydrolysis with lithium hydroxide in THF/water/ethanol to provide the corresponding acid in 92% yield .

Nucleophilic Substitution

The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles:

-

Amines, thiols, or alkoxides can displace the bromine atom

-

The reaction typically requires elevated temperatures and may benefit from transition metal catalysis

-

This transformation allows for the introduction of diverse functional groups at the para position of the benzyl ring

Cross-Coupling Reactions

The aromatic bromine serves as a handle for various metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Buchwald-Hartwig amination with amines

These transformations significantly expand the structural diversity accessible from this compound, making it a valuable building block in the synthesis of more complex molecules.

Applications in Research and Development

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several important applications across different fields of scientific research.

Pharmaceutical Research

The compound serves as an important intermediate in medicinal chemistry for several reasons:

-

The pyrazole scaffold is found in numerous biologically active compounds, including anti-inflammatory, antifungal, and anticancer agents

-

Bruno et al. reported that similar pyrazole-4-carboxylic acid ethyl esters exhibit significant chemotaxis inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range

-

The reactive bromine substituent allows for further functionalization to create diverse chemical libraries for drug discovery efforts

-

Related pyrazole derivatives have shown promise as inhibitors of cell growth in certain cancer cell lines, particularly those with log P values between 3.12-4.94

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing functional polymers and advanced materials. The bromine substituent enables polymerization reactions and the creation of materials with specialized properties.

Synthetic Chemistry

As a building block in organic synthesis, the compound offers several advantages:

-

Multiple reactive sites for diversification

-

Well-established synthetic procedures for preparing and modifying the structure

-

Compatibility with various reaction conditions and transformations

This versatility makes it a valuable intermediate in the synthesis of more complex molecular architectures for various applications.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester and structurally related compounds provides insight into structure-activity relationships and helps contextualize its reactivity patterns.

Comparison with Halogen-Substituted Analogs

The position and nature of the halogen substituent significantly impact the compound's properties and reactivity:

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Chlorine instead of bromine | Less reactive toward nucleophilic substitution; slightly different electronic properties |

| 1-(4-Fluoro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Fluorine instead of bromine | More electronegative; stronger C-F bond; resistant to nucleophilic substitution |

| 1-(2-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Ortho-substitution pattern | Different steric environment; potential for intramolecular interactions |

The bromine substituent in 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester imparts distinct reactivity, particularly for cross-coupling reactions, where bromides often show better reactivity than chlorides but are less reactive than iodides.

Comparison with Non-Halogenated Analogs

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| 1-Benzyl-1H-pyrazole-4-carboxylic acid ethyl ester | No halogen substituent | Lower molecular weight; different electronic properties; fewer synthetic handles |

| 1-(4-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Methyl instead of bromine | More lipophilic; methyl group can participate in different types of reactions (oxidation, radical substitution) |

| 1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | Nitro instead of bromine | More electron-withdrawing; potential for reduction to amine; different biological profile |

The nitro analog (1-(4-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester) has a molecular weight of 275.26 g/mol, making it lighter than the bromo analog (309.16 g/mol) . This difference might impact various properties including solubility and membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume